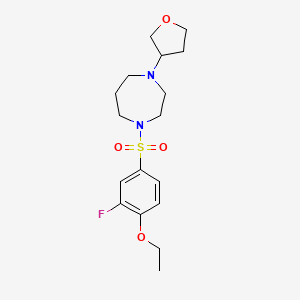

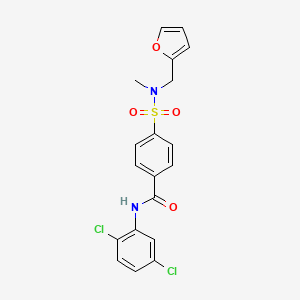

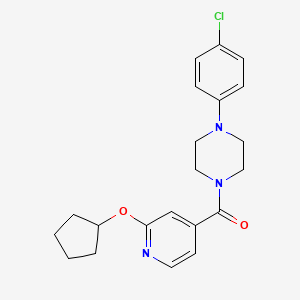

![molecular formula C22H19N3OS2 B2616304 3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434292-26-9](/img/structure/B2616304.png)

3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide” is a thiophene-based analog . Thiophene and its derivatives are an important class of heterocyclic compounds that show a variety of properties and applications . They are used in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

3-Amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide and its derivatives have been studied for their potential in synthesizing new antibiotics and antibacterial drugs. These compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential in the development of new antimicrobial agents (G. Ahmed, 2007).

Antiproliferative Activity

Research has demonstrated the antiproliferative properties of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against enzymes like phospholipase C. Structural modifications in these compounds can lead to either the enhancement or complete elimination of their antiproliferative activity, indicating their potential in cancer research (M. van Rensburg et al., 2017).

Synthesis of Diverse Heterocyclic Compounds

These compounds serve as starting materials for synthesizing various heterocyclic compounds. They are versatile synthons for preparing derivatives like thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. This versatility makes them valuable in the development of new chemical entities with potential therapeutic applications (S. El-Meligie et al., 2020).

Antibacterial and Antitumor Agents

Certain derivatives of this compound have been synthesized as potent antibacterial and antitumor agents. Their structural diversity and biological activity underline their potential in developing new treatments for bacterial infections and cancer (H. Hafez et al., 2017).

Targeting Enzymes in Cancer Therapy

The derivatives of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been found effective against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. Their ability to target specific enzymes in cancer cells, such as phosphoinositide phospholipase C, indicates their potential in developing targeted cancer therapies (Natalie A. Haverkate et al., 2021).

Direcciones Futuras

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

Propiedades

IUPAC Name |

6-amino-N-benzyl-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS2/c23-19-18-17(16-10-5-11-27-16)14-8-4-9-15(14)25-22(18)28-20(19)21(26)24-12-13-6-2-1-3-7-13/h1-3,5-7,10-11H,4,8-9,12,23H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELNAGIHLXVCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C3C(=C2C4=CC=CS4)C(=C(S3)C(=O)NCC5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

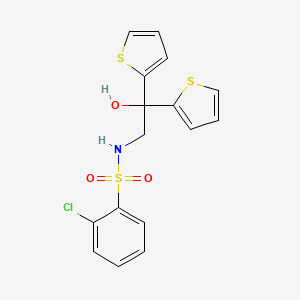

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)

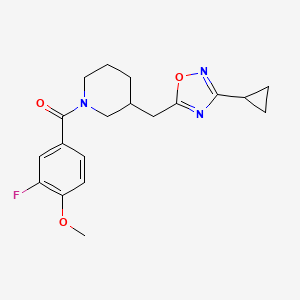

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2616237.png)

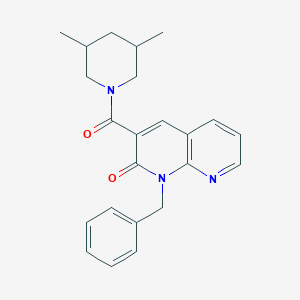

![(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616244.png)